

# Resminostat toxicity profile adverse events

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Resminostat

CAS No.: 864814-88-0

Cat. No.: S548415

Get Quote

## Critical Regulatory Update

In May 2025, the EMA's Committee for Medicinal Products for Human Use (CHMP) adopted a **negative opinion** for **resminostat** (marketed as Kinselby) for the treatment of advanced-stage mycosis fungoides and Sezary syndrome (two types of Cutaneous T-Cell Lymphoma) [1]. This is a significant recent development that researchers must consider in their work.

## HDAC Inhibitor Class Toxicity Profile

**Resminostat's** toxicity profile is consistent with the broader class of HDAC inhibitors. The table below outlines common class-wide toxicities, which can inform overall safety monitoring in experiments [2].

Toxicity Category	Common Adverse Events
Gastrointestinal	Nausea, vomiting, diarrhea, anorexia
Constitutional	Fatigue, asthenia (weakness)
Hematological	Thrombocytopenia (low platelet count), neutropenia (low neutrophil count), anemia

Toxicity Category	Common Adverse Events
Laboratory Abnormalities	Hypophosphatemia, hypokalemia, elevated creatinine, elevated liver enzymes (AST/ALT)

## Experimental Design & Monitoring Considerations

For researchers designing experiments or clinical trials with **resminostat**, here are key considerations based on the phase I trial design and safety data [3]:

- **Dosing Schedule:** The recommended phase II dose (RP2D) established in the phase I trial was **600 mg once daily on days 1-5 every 14 days**. This schedule, which includes a drug-free period, was designed to allow recovery from acute toxicities like myelosuppression and fatigue [3].
- **Dose-Limiting Toxicities (DLTs):** In the trial, a DLT was defined as a combination of Grade 3 nausea/vomiting, Grade 2 liver enzyme elevation, and Grade 1 hypokalemia/thrombocytopenia. These occurred at the 800 mg dose level [3].
- **Safety Monitoring Plan:** Implement rigorous monitoring, especially in the initial cycles. The phase I trial assessed safety through [3]:
  - **Clinical Examinations:** Physical exams, vital signs, ECOG performance status.
  - **Laboratory Tests:** Full blood counts, comprehensive metabolic panels (including liver enzymes, electrolytes, creatinine), and urinalysis.
  - **Cardiac Monitoring:** 12-lead ECGs at rest and continuous ECG monitoring, as QT/QTc prolongation is a known risk with some HDAC inhibitors [2].

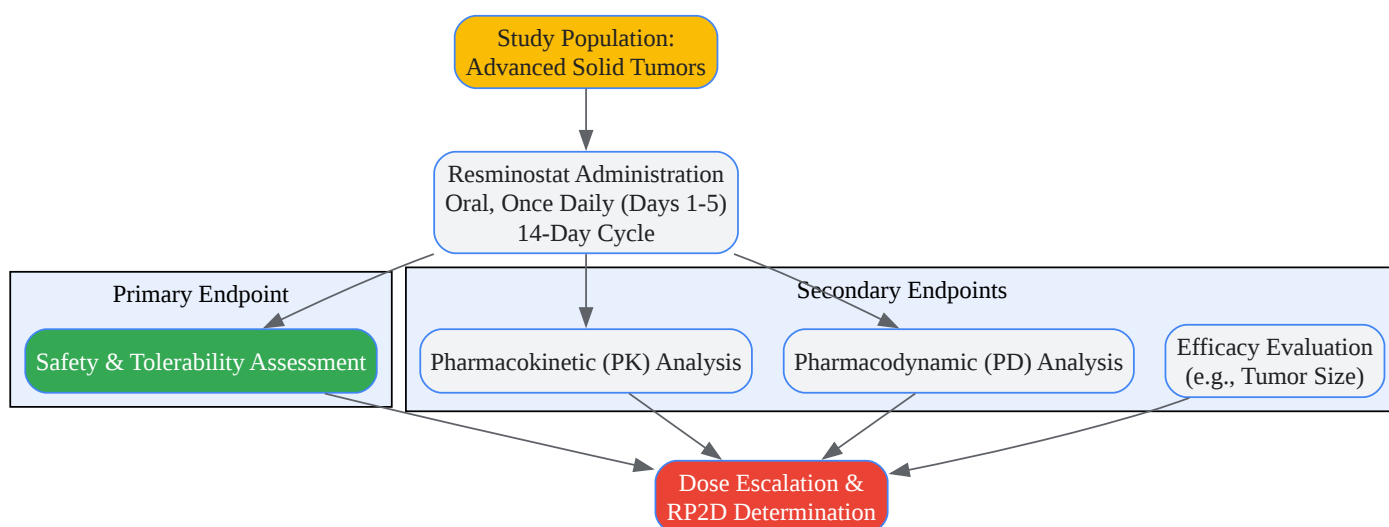
## Troubleshooting Common Scenarios

- **Scenario: High Incidence of Severe Nausea/Vomiting**
  - **Solution:** Implement prophylactic anti-emetic therapy before dosing. Consider whether the dose level is appropriate, as gastrointestinal toxicities were cumulative and led to dose reductions at 800 mg [3].
- **Scenario: Patient Shows Signs of Fatigue Leading to Dose Interruption**
  - **Solution:** This is an expected class effect. The 14-day dosing cycle with a 9-day break was specifically designed to manage cumulative fatigue. Adherence to the RP2D of 600 mg is crucial [3].

- **Scenario: Drop in Platelet Count (Thrombocytopenia)**

- **Solution:** Monitor blood counts regularly. This effect is often transient and typically reverses during the drug-free period of the cycle. This has been observed with other HDAC inhibitors like vorinostat and romidepsin [2].

The experimental workflow for assessing **resminostat**'s safety and mechanism in a preclinical or clinical setting can be summarized as follows:



[Click to download full resolution via product page](#)

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Meeting highlights from the Committee for Medicinal Products ... [ema.europa.eu]

2. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

3. PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Resminostat toxicity profile adverse events]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548415#resminostat-toxicity-profile-adverse-events]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** info@smolecule.com

**Web:** www.smolecule.com